methyl 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]benzenecarboxylate
Overview
Description
Scientific Research Applications
Xylan Derivatives and Applications
Xylan derivatives, such as ethers and esters, demonstrate the versatility of chemical modification for specific applications, such as drug delivery systems. The synthesis of novel xylan esters using various acids and activating agents under homogeneous conditions illustrates the potential for creating biopolymers with tailored properties for specific applications, including antimicrobial agents and paper strength additives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Antimicrobial Agents
The study on p-Cymene, a monoterpene, highlights its antimicrobial effects among other biological activities, suggesting a pathway for the exploration of new substances with antimicrobial properties. This indicates the ongoing research into compounds that can be used to treat communicable diseases, which might parallel the investigation of compounds like methyl 4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]benzenecarboxylate for similar purposes (Marchese et al., 2017).
Chemosensors
The development of chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes, including metal ions and anions, showcases the application of chemical compounds in creating sensitive and selective detection systems. This area of research could be related to exploring the functional groups and reactivity of compounds like this compound for similar analytical applications (Roy, 2021).
Pharmacological Improvements
Research on the stereochemistry of phenylpiracetam and its derivatives, focusing on the relationship between the configuration of stereocenters and biological properties, underlines the importance of stereochemical considerations in the pharmacological profile of compounds. This suggests a broader research interest in modifying chemical structures to enhance pharmacological effectiveness, which could be relevant to the study of compounds like this compound (Veinberg et al., 2015).
Properties
IUPAC Name |
methyl 4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-13-16(12-17-18(22)4-3-5-19(17)23)20(25)10-11-24(13)15-8-6-14(7-9-15)21(26)27-2/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJDCNCEDLKBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)C(=O)OC)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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